molecular formula C38H46Au2O10P2S2 B1214907 (Autg)2(dppe) CAS No. 105177-81-9

(Autg)2(dppe)

Cat. No. B1214907
M. Wt: 1182.8 g/mol
InChI Key: PQCFIWSUQZNURU-UHFFFAOYSA-L
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Description

“(Autg)2(dppe)” is a complex that involves 1,2-Bis(diphenylphosphino)ethane (dppe), which is an organophosphorus compound with the formula (Ph2PCH2)2 (Ph = phenyl). It is a commonly used bidentate ligand in coordination chemistry .


Synthesis Analysis

The synthesis of dppe is by the alkylation of NaPPh2 . A novel synthetic method for not only symmetric but also unsymmetric DPPE derivatives using two phosphine-centered radicals and gaseous ethylene has been disclosed .


Molecular Structure Analysis

DPPE and its synthetic analogues are important structural motifs in organic synthesis, particularly as novel diphosphine ligands with a C2-alkyl-linker chain .


Chemical Reactions Analysis

The commercially available and bottleable complex NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) serves as a catalyst for the highly Markovnikov-selective hydroboration of styrene derivatives that affords the desired Markovnikov products in high yield .


Physical And Chemical Properties Analysis

DPPE is a white solid that is soluble in organic solvents .

Scientific Research Applications

Antitumor Activities

  • Cellular Pharmacology : (Autg)2(dppe) exhibits potent cytotoxic properties, inhibiting tumor cell growth and inducing DNA damage, showing promise as an antineoplastic agent (Mirabelli et al., 1986).
  • DNA Metabolism and Structure Alterations : This gold-containing complex preferentially inhibits DNA synthesis over RNA and protein synthesis, leading to DNA strand breaks (Mirabelli et al., 1986).
  • Lipophilicity and Antitumor Activity : Research has shown that the lipophilicity of (Autg)2(dppe) affects its cellular uptake and antitumor activity, providing insights for drug design (McKeage et al., 2000).

Mechanisms of Action

  • Mitochondrial Function : Studies indicate that (Autg)2(dppe) disrupts mitochondrial function, potentially contributing to its antineoplastic properties (Hoke et al., 1988).

Physicochemical Studies

  • Transformation in Plasma and Serum : Research suggests that (Autg)2(dppe) undergoes conversion into chelated species in vivo, indicating the potential transformation of the compound in biological environments (Berners‐Price et al., 1987).
  • Vapor-Induced Solid State Transformations : The compound has shown unique properties in solid state, undergoing transformations that could be crucial for its storage and handling (Lim et al., 2013).

Cardiotoxicity Studies

While focusing on non-drug usage aspects, it's important to note that studies have also observed cardiotoxic effects in rabbits, which are crucial for understanding its overall impact on health (Hoke et al., 1989).

Nanocluster Research

  • Photogeneration Capabilities : The compound has been used in the synthesis of gold nanoclusters, demonstrating potential applications in photogeneration and luminescence (Zhang et al., 2018).

Future Directions

There is potential for further exploration of “(Autg)2(dppe)” in various fields. For instance, a study has devised a chelation-assisted photo-promoted iron-catalysed C–H activation with phenone imines, operational at room temperature . This suggests that there could be more innovative applications of “(Autg)2(dppe)” in the future.

properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFIWSUQZNURU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46Au2O10P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Autg)2(dppe)

CAS RN

105177-81-9
Record name SK&F 102912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105177819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CK Mirabelli, BD Jensen, MR Mattern… - Anti-cancer drug …, 1986 - europepmc.org
SK&F 102912 (mu-[1, 2-bis (diphenylphosphino) ethane] bis [(1-thio-beta-D-glucopyranosato-S) gold (I)],[(Autg) 2 (dppe)]) has shown reproducible and significant activity in …
Number of citations: 32 europepmc.org

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